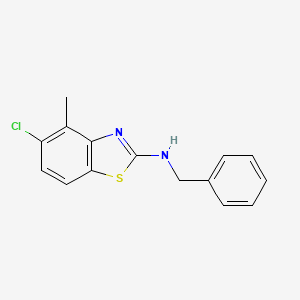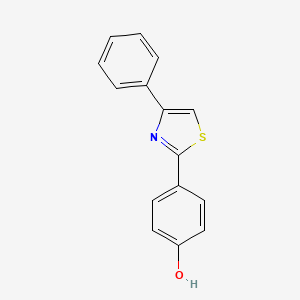
4-(4-Phenyl-1,3-thiazol-2-yl)phenol
概要
説明
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a chemical compound with the CAS Number: 416859-97-7 . It has a molecular weight of 253.32 . The compound is in powder form .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 253.32 .科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
Thiazole derivatives are studied for their molecular structure and potential biological effects. For example, 4-methoxy derivatives have been analyzed using density functional theory (DFT) and molecular docking results, indicating potential biological activity based on molecular docking predictions (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Antimicrobial Activities
Thiazole and thiadiazole derivatives of 5-Amino-2-Hydroxybenzoic Acid have shown significant antibacterial and antifungal activity, highlighting the potential of thiazole compounds in antimicrobial applications (S. Hussain, J. Sharma, M. Amir, 2008).
Fluorophores for Aluminium(III) Detection
Specific thiazoline fluorophores, including derivatives of 2-(4,5-dihydro-1,3-thiazol-2-yl)phenol, have been explored for selective Al3+ detection, potentially useful in studying intracellular Al3+ (Stephanie G. Lambert et al., 2000).
Corrosion Inhibitor Applications
Thiazoles, including thiazole-phenol derivatives, have been investigated for their corrosion inhibition abilities on various metals, demonstrating significant efficiency in protecting against corrosion (R. Farahati et al., 2019).
Antibacterial Studies
Thiazol-2-yl derivatives have been synthesized and evaluated for their antibacterial properties, with promising results against various bacterial strains, suggesting potential for developing new antibacterial agents (K. Suthar et al., 2009).
Photoluminescence and Electroluminescence
Research into iridium complexes with thiazole-derived ligands, including phenol derivatives, has shown potential for use in organic light-emitting diodes (OLEDs), highlighting the versatility of thiazole compounds in material science applications (Yi Jin et al., 2014).
作用機序
Target of Action
The primary target of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for the growth and survival of certain cells .
Mode of Action
This compound interacts with its target, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of this enzyme .
Biochemical Pathways
The inhibition of S-methyl-5-thioadenosine phosphorylase by this compound affects the methionine salvage pathway . This pathway is responsible for the recycling of methionine from 5’-methylthioadenosine, a byproduct of polyamine synthesis . Disruption of this pathway can lead to the accumulation of toxic byproducts and depletion of essential amino acids, which can have downstream effects on protein synthesis and cell growth .
Result of Action
The inhibition of S-methyl-5-thioadenosine phosphorylase by this compound can lead to significant anti-promastigote activity, as demonstrated in studies on Leishmania amazonensis . This suggests that the compound could potentially be used as a therapeutic agent for diseases caused by this parasite .
生化学分析
Biochemical Properties
4-(4-Phenyl-1,3-thiazol-2-yl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters, such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, these compounds can induce oxidative stress in cells, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, thiazole derivatives have been reported to form hydrogen bonds and π-π interactions with target proteins, which can alter their conformation and activity . These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit a fast onset of action, with their effects being observed within a short period . The long-term stability and degradation of these compounds can affect their efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects. For example, thiazole derivatives have been shown to induce oxidative damage in cells at higher concentrations, leading to cytotoxicity and cell death . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been reported to influence the metabolism of carbohydrates, lipids, and proteins by modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites, which can affect cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, thiazole derivatives have been shown to be transported across cell membranes through specific transporters, which can affect their localization and accumulation within cells . These interactions can influence the compound’s efficacy and safety in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, thiazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce oxidative stress . These interactions can affect the compound’s activity and its impact on cellular processes.
特性
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVVPYNEPDZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

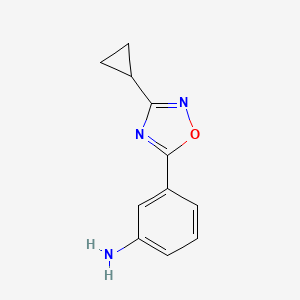
![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)
![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)
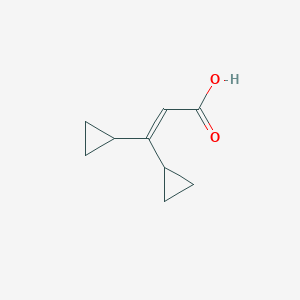

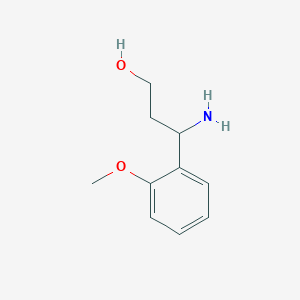
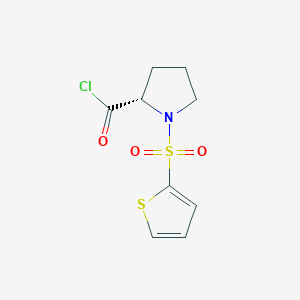

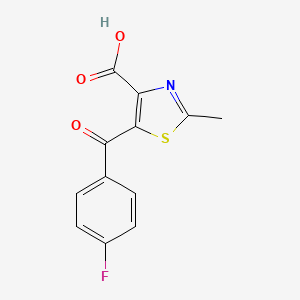
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
